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Compound of Interest

Compound Name: BKM1740

Cat. No.: B1667128 Get Quote

For researchers, scientists, and drug development professionals, this document provides

detailed application notes and protocols for the use of buparlisib (BKM120), a potent pan-class

I phosphoinositide 3-kinase (PI3K) inhibitor, in in vitro cell culture experiments.

Buparlisib is an oral bioavailability agent that targets the p110α, p110β, p110δ, and p110γ

isoforms of PI3K, key components of the PI3K/AKT/mTOR signaling pathway.[1][2]

Dysregulation of this pathway is a frequent event in various cancers, making it a prime target

for therapeutic intervention.[1][3] Buparlisib has been shown to inhibit cell proliferation, induce

apoptosis, and cause cell cycle arrest in a multitude of cancer cell lines.[4][5]

Data Presentation: Buparlisib Treatment
Concentrations and Effects
The effective concentration of buparlisib can vary significantly depending on the cell line and

the duration of treatment. The following table summarizes reported IC50 values and effective

concentrations from various studies.
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Cell Line Type
Specific Cell
Lines

Buparlisib
Concentration/
IC50

Incubation
Time

Observed
Effects

Pediatric

Sarcoma

A204, A4573,

and others

IC50 range: 560

nM - 1.9 µM
72 hours

Inhibition of cell

proliferation.[4][6]

A4573 3 µM Not Specified

Used in

combination

studies.[4]

Other sarcoma

cell lines
1 µM Not Specified

Used in

combination

studies.[4]

Pancreatic

Ductal

Adenocarcinoma

(PDAC)

Various
IC50 range: 0.47

µM - 4.1 µM
72 hours

Inhibition of cell

proliferation,

metabolic

activity, and

biomass.[7]

Glioblastoma

(GBM)
U87 IC50: 1.17 µM 72 hours

Inhibition of cell

growth.[8]

P3 (patient-

derived)
IC50: 0.84 µM 72 hours

Inhibition of cell

growth.[8]

Multiple

Myeloma (MM)

ARP-1, ARK,

MM.1R

IC50: 1 µM - 10

µM
24 hours

Dose-dependent

growth inhibition.

[2][9]

MM.1S IC50: <1 µM 24 hours

Dose-dependent

growth inhibition.

[2][9]

U266
IC50: 10 µM -

100 µM
24 hours

Dose-dependent

growth inhibition.

[2][9]

Gastric Cancer SNU-601 IC50: 0.816 µM 72 hours
Growth inhibition.

[5]
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Glioma Various
IC50: 1 µM - 2

µM
72 hours

Growth inhibition.

[5]

U87 2 µM 72 hours

Induction of

apoptosis,

cleavage of

PARP and

caspase-3.[5]

Primary CNS

Lymphoma

Patient-derived

cell line

EC50: 100 nM -

500 nM
5 days

Reduction in cell

growth and

induction of cell

death.[10]

Signaling Pathway
Buparlisib primarily exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This

pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.
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Caption: Buparlisib inhibits the PI3K/AKT/mTOR signaling pathway.
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Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of buparlisib in

cell culture.

Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used in studies evaluating buparlisib's effect on

pediatric sarcoma and pancreatic cancer cell lines.[4][6][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of buparlisib on cancer

cell lines.

Materials:

Cancer cell lines of interest

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal

Bovine Serum (FBS) and 1% Penicillin-Streptomycin

Buparlisib (BKM120)

Dimethyl sulfoxide (DMSO)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Multichannel pipette

Plate reader

Procedure:

Cell Seeding:
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Trypsinize and count cells.

Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of

complete medium.

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell

attachment.

Buparlisib Treatment:

Prepare a stock solution of buparlisib in DMSO (e.g., 10 mM).

Prepare serial dilutions of buparlisib in complete medium to achieve final concentrations

ranging from 10 nM to 10 µM.[4][6] A vehicle control (DMSO) should be prepared at the

same concentration as the highest buparlisib concentration.

Remove the medium from the wells and add 100 µL of the prepared buparlisib dilutions or

vehicle control.

Incubate for 72 hours at 37°C and 5% CO2.

MTT Assay:

After incubation, add 20 µL of MTT solution to each well.

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

Carefully remove the medium and add 150 µL of solubilization buffer to each well to

dissolve the formazan crystals.

Shake the plate gently for 15 minutes to ensure complete dissolution.

Data Acquisition:

Measure the absorbance at 570 nm using a plate reader.

Calculate the percentage of cell viability relative to the vehicle control.
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Plot the percentage of viability against the log of the buparlisib concentration and

determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Western Blotting for PI3K Pathway Inhibition
This protocol is based on methods described for analyzing the effects of buparlisib on CNS

lymphoma and pediatric sarcoma cell lines.[10][11]

Objective: To assess the effect of buparlisib on the phosphorylation status of key proteins in the

PI3K/AKT/mTOR pathway.

Materials:

Cancer cell lines of interest

Complete cell culture medium

Buparlisib (BKM120)

DMSO

6-well plates or larger culture dishes

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-S6K, anti-

total S6K, anti-GAPDH)

HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Cell Treatment and Lysis:

Seed cells in 6-well plates and grow to 70-80% confluency.

Treat cells with various concentrations of buparlisib (e.g., 100 nM, 500 nM, 1 µM, 5 µM) for

a specified time (e.g., 1, 6, or 24 hours).[10] Include a vehicle control (DMSO).

After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to

pellet cell debris.

Protein Quantification:

Determine the protein concentration of the supernatant using a BCA protein assay.

SDS-PAGE and Western Blotting:

Normalize protein amounts and prepare samples with Laemmli buffer.

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run the

electrophoresis.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST for 10 minutes each.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.
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Wash the membrane again as in the previous step.

Detection and Analysis:

Add ECL substrate to the membrane and visualize the protein bands using an imaging

system.

Analyze the band intensities to determine the relative levels of protein phosphorylation.

Normalize to total protein or a loading control like GAPDH.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of

buparlisib.
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Caption: A typical workflow for in vitro evaluation of buparlisib.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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